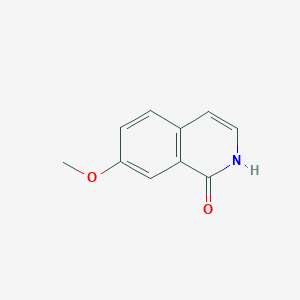
7-methoxyisoquinolin-1(2H)-one
Cat. No. B173968
Key on ui cas rn:
16027-16-0
M. Wt: 175.18 g/mol
InChI Key: UXAZFUABINHWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04154837
Procedure details


2-Methyl-3-[3-methoxy-4-(3-(2-o-methoxy-phenyl-ethyl-amino)-2-hydroxy)-propoxy)-phenethyl]-7-methoxy-isoquinolin-1(2H)-one was prepared analogous to Example 2 from 2-methyl-3-[3-methoxy-4-(2,3-epoxypropoxy)-phenethyl]-7-methoxy-isoquinolin-1(2H)-one and 2-methoxyphenyl-ethylamine.
Name
2-methyl-3-[3-methoxy-4-(2,3-epoxypropoxy)-phenethyl]-7-methoxy-isoquinolin-1(2H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Yield
74%
Identifiers


|
REACTION_CXSMILES
|
C[N:2]1[C:11](CCC2C=CC(OCC3OC3)=C(OC)C=2)=[CH:10][C:9]2[C:4](=[CH:5][C:6]([O:27][CH3:28])=[CH:7][CH:8]=2)[C:3]1=[O:29].COC1C=CC=CC=1NCC>>[CH3:28][O:27][C:6]1[CH:5]=[C:4]2[C:9]([CH:10]=[CH:11][NH:2][C:3]2=[O:29])=[CH:8][CH:7]=1
|
Inputs


Step One
|
Name
|
2-methyl-3-[3-methoxy-4-(2,3-epoxypropoxy)-phenethyl]-7-methoxy-isoquinolin-1(2H)-one
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(C2=CC(=CC=C2C=C1CCC1=CC(=C(C=C1)OCC1CO1)OC)OC)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=CC=C1)NCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C2C=CNC(C2=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 74% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
